Peribysin H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peribysin H is a natural product found in Periconia and Periconia byssoides with data available.

化学反应分析

Diels-Alder Cycloaddition for Ring Formation

The bicyclic framework of Peribysins is often assembled via Diels-Alder reactions:

-

In Peribysin E, a cis-decalin system was generated using a dienophile derived from carvone, achieving stereocontrol via α-face selectivity .

-

A higher-order [(3+2)+2]-carbocyclization was employed in related terpenoid syntheses to establish tricyclic cores .

Key Reaction Parameters :

-

Dienophile : 2-(Trialkylsilyloxy)-1,3-dienes.

-

Conditions : Thermal or Lewis acid-promoted (e.g., TiCl₄).

-

Outcome : cis-Ring junctions with >19:1 diastereomeric ratios .

Oxidation and Olefin Isomerization

Saegusa oxidation and olefin isomerization are critical for functionalizing Peribysin intermediates:

-

Saegusa Oxidation : Converts silyl enol ethers to α,β-unsaturated ketones, enabling naphthalenedione formation (e.g., in Peribysin E) .

-

Olefin Isomerization : Grubbs catalyst-mediated isomerization adjusts double-bond positions (e.g., in pyrovellerolactone synthesis) .

Biosynthetic Insights and Radical Cyclizations

Proposed biosynthetic pathways for Peribysins involve:

-

Polyketide Backbone Assembly : Attached to amino acid moieties via PKS-NRPS systems .

-

Radical Cyclizations : Photochemical iodine atom transfer cyclizations forge cis-fused rings (e.g., in Peribysin E) .

Example :

-

α-Iodo-ketone 17 undergoes photochemical cyclization with hexabutylditin to yield hydrindane frameworks .

Stereochemical Revisions and Configurational Analysis

Peribysins A–G initially suffered from misassigned stereochemistry, corrected via enantiospecific synthesis:

-

Kinetic Iodination : Separated diastereomers during Peribysin Q synthesis .

-

ECD/TD-DFT Calculations : Determined absolute configurations (e.g., 2R,4R,5S,10S,13R,16S for Pericoannosin A) .

Table 2: Revised Stereochemical Assignments

| Compound | Original Configuration | Revised Configuration | Method Used | Reference |

|---|---|---|---|---|

| Peribysin A | Undefined | 3S,4R,5S,8S,9S | X-ray/CD | |

| Peribysin E | ent-1 | 44 (natural) | Optical rotation |

Functional Group Interconversions

Late-stage modifications in Peribysin synthesis include:

-

Acetalation/Deprotection : Installs oxygenated motifs (e.g., cyclic peroxyacetal 56 → 57 ) .

-

Epoxide Aminolysis : Yb(OTf)₃-promoted reactions construct nitrogen-containing rings .

Biological Activity and SAR

Peribysin E exhibits potent anti-adhesive properties (IC₅₀ = 4 μM in HL60/HUVEC assays), while its enantiomer (ent-Peribysin E) is inactive . This underscores the role of stereochemistry in bioactivity—a principle likely applicable to Peribysin H.

属性

分子式 |

C15H24O4 |

|---|---|

分子量 |

268.35 g/mol |

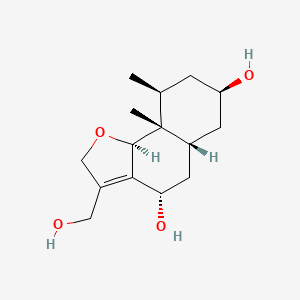

IUPAC 名称 |

(4S,5aR,7R,9S,9aR,9bS)-3-(hydroxymethyl)-9,9a-dimethyl-4,5,5a,6,7,8,9,9b-octahydro-2H-benzo[g][1]benzofuran-4,7-diol |

InChI |

InChI=1S/C15H24O4/c1-8-3-11(17)4-10-5-12(18)13-9(6-16)7-19-14(13)15(8,10)2/h8,10-12,14,16-18H,3-7H2,1-2H3/t8-,10+,11+,12-,14+,15+/m0/s1 |

InChI 键 |

QEXRZUDGYUWYSA-FTILBUFSSA-N |

手性 SMILES |

C[C@H]1C[C@H](C[C@H]2[C@@]1([C@H]3C(=C(CO3)CO)[C@H](C2)O)C)O |

规范 SMILES |

CC1CC(CC2C1(C3C(=C(CO3)CO)C(C2)O)C)O |

同义词 |

peribysin H |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。